Calcibind
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H33O25P3-6 |
|---|---|
Molecular Weight |
766.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-3-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-(phosphonatooxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-methoxy-2-(phosphonatooxymethyl)oxan-3-yl]oxy-4,5-dihydroxyoxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C20H39O25P3/c1-36-15-6(3-38-46(27,28)29)42-19(13(25)9(15)21)45-17-8(5-40-48(33,34)35)43-20(14(26)11(17)23)44-16-7(4-39-47(30,31)32)41-18(37-2)12(24)10(16)22/h6-26H,3-5H2,1-2H3,(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)/p-6/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19+,20+/m1/s1 |
InChI Key |
OPGGJVPVXZGUFD-DZWSDULXSA-H |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)OC)COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-] |
Canonical SMILES |
COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC)COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-] |
Origin of Product |
United States |
Synthesis and Structural Characterization of Cellulose Phosphates
Chemical Pathways for Cellulose (B213188) Phosphorylation
Various chemical pathways have been developed for the phosphorylation of cellulose, primarily involving the reaction of cellulose's hydroxyl groups with phosphorus-containing compounds. These methods often require conditions that facilitate the penetration of reagents into the cellulose structure, which can be challenging due to its semi-crystalline nature and insolubility in common solvents nih.govresearchgate.net.
Reagents and Conditions in Cellulose Phosphate (B84403) Synthesis
A variety of reagents and conditions are employed in cellulose phosphorylation. Common phosphorylating agents include phosphoric acid (H₃PO₄), phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), phosphorus trichloride (B1173362) (PCl₃), and various phosphate salts such as diammonium hydrogen phosphate ((NH₄)₂HPO₄) and monosodium phosphate dihydrate (NaH₂PO₄·2H₂O) encyclopedia.pubresearchgate.netpjsir.orgresearchgate.netmdpi.comgoogle.comtandfonline.commdpi.comtandfonline.comacs.org.
Reactions are often carried out in the presence of additives like urea (B33335), which can act as a catalyst, swelling agent, or facilitate the formation of reactive intermediates encyclopedia.pubresearchgate.netpjsir.orgresearchgate.netmdpi.comacs.orgrsc.orgnih.gov. Solvents such as N,N-dimethylformamide (DMF) and pyridine (B92270) have also been used to promote swelling and improve reagent accessibility encyclopedia.pubresearchgate.netpjsir.org. Water is frequently used in the initial stages to swell the cellulose fibers, followed by drying or reaction in a less aqueous environment acs.orgrsc.org. The reaction temperature and time are critical parameters influencing the degree of substitution and potential cellulose degradation pjsir.orgmdpi.comrsc.orgresearchgate.net. For instance, higher temperatures can increase phosphorus content but may also lead to charring if not carefully controlled pjsir.org.
Table 1 summarizes some common reagents and conditions used in cellulose phosphorylation:
| Phosphorylating Agent(s) | Additive/Solvent(s) | Typical Conditions | References |
| Phosphoric acid | Urea, Water | Heating (e.g., 100-150°C), varying times | pjsir.orgmdpi.comacs.orgrsc.orgresearchgate.net |
| Phosphoric acid, Phosphorus pentoxide | Triethyl phosphate, Hexanol | Argon atmosphere, shaking (e.g., 50°C) | frontiersin.org |
| Phosphorus oxychloride (POCl₃) | - | Vapor phase | tandfonline.com |
| Phosphorus trichloride (PCl₃) | - | Vapor phase | nih.govtandfonline.commdpi.comnih.gov |
| Diammonium hydrogen phosphate ((NH₄)₂HPO₄) | Urea | Heating (e.g., 150°C) | encyclopedia.pubmdpi.comdigitellinc.com |
| Phosphate esters | Urea | Heating (e.g., 140-170°C), anhydrous | google.com |
| Phosphoric acid, Monosodium phosphate | Urea, Water | Oven drying (e.g., 105°C) | acs.org |
Regioselective Functionalization of Cellulose Backbones
The anhydroglucose (B10753087) unit in cellulose has three hydroxyl groups at the C2, C3, and C6 positions. These hydroxyl groups exhibit different reactivities, with the primary hydroxyl group at C6 generally being more reactive than those at C2 and C3 encyclopedia.pubkyoto-u.ac.jp. Achieving regioselective phosphorylation, targeting specific hydroxyl positions, is crucial for tailoring the properties of cellulose phosphate for particular applications kyoto-u.ac.jpresearchgate.net.
While many phosphorylation methods lead to substitution at multiple positions, certain conditions and reagents can favor phosphorylation at the C6 position encyclopedia.pubnih.gov. For example, vapor-phase phosphorylation using PCl₃ has been shown to result in typical regioselectivity at the primary 6-HO groups nih.gov. However, studies using urea and phosphoric acid have also indicated regioselectivity at both the C2 and C6 positions nih.gov. Controlling regioselectivity remains an area of ongoing research to optimize the functional properties of phosphorylated cellulose derivatives kyoto-u.ac.jpresearchgate.net.
Advanced Synthetic Methodologies for Cellulose Phosphates
Beyond conventional solution-based or heterogeneous reactions, advanced synthetic methodologies are being explored to improve the efficiency, control, and environmental impact of cellulose phosphorylation.
Vapor-Phase Phosphorylation Techniques
Vapor-phase phosphorylation is an advanced technique that can offer advantages in achieving surface modification and potentially better regioselectivity, particularly at the C6 hydroxyl groups nih.govtandfonline.commdpi.com. This method involves exposing cellulose material to the vapors of phosphorylating agents like PCl₃ or POCl₃ nih.govtandfonline.com. The reaction typically occurs on the surface of the cellulose fibers, leading to the formation of intermediate compounds that are subsequently hydrolyzed to yield cellulose phosphates nih.govtandfonline.com. For instance, vapor-phase phosphorylation with PCl₃ forms cellulose-O-dichlorophosphines, which are then hydrolyzed to cellulose-O-hydrogenphosphate (P(III)) nih.govtandfonline.commdpi.comnih.gov.
"Green Chemistry" Approaches in Cellulose Phosphorylation
There is a growing interest in developing "green chemistry" approaches for cellulose phosphorylation to minimize the use of hazardous reagents and solvents and reduce environmental impact encyclopedia.pubnih.govresearchgate.net. Using water as a solvent in the phosphoric acid-urea reaction system is considered a promising green approach, as it enhances fiber swelling and can decrease cellulose degradation nih.gov. Enzymatic phosphorylation, utilizing enzymes like hexokinase in the presence of ATP, represents another green method that can achieve high degrees of substitution under mild conditions and without the need for extensive pre-treatment encyclopedia.pub. Ionic liquids have also been explored as potential green solvents and reaction media for cellulose functionalization, including phosphorylation acs.org.
Characterization Techniques for Cellulose Phosphate Structures
Thorough characterization of cellulose phosphate is essential to understand the success of the phosphorylation reaction, the degree and regioselectivity of substitution, and the impact on the cellulose structure and morphology. A combination of analytical techniques is typically employed.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR and ¹³C NMR, is a powerful tool for confirming the presence of phosphate groups and determining their linkage positions on the anhydroglucose units nih.govresearchgate.netmdpi.comrsc.orgnih.govnih.gov. Solid-state NMR is often used for insoluble cellulose phosphate samples nih.govresearchgate.net. Fourier Transform Infrared (FTIR) and Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy are widely used to identify the characteristic functional groups, including the stretching vibrations of P=O, P-O-C, and P-O-H bonds, confirming the successful phosphorylation encyclopedia.pubnih.govresearchgate.netresearchgate.netresearchgate.netdigitellinc.comnih.govnih.gov. Raman spectroscopy can complement IR analysis for structural characterization nih.govresearchgate.net.
Scanning Electron Microscopy (SEM) is used to examine the surface morphology and evaluate the impact of phosphorylation on the fiber structure nih.govresearchgate.nettandfonline.comresearchgate.netdigitellinc.comnih.govnih.gov. Energy Dispersive X-ray Spectroscopy (EDX) or Energy Dispersive Spectroscopy (EDS) coupled with SEM can provide elemental analysis, confirming the presence and distribution of phosphorus in the modified cellulose tandfonline.comnih.govnih.govnih.gov. X-ray Diffraction (XRD) is employed to assess the crystallinity of cellulose phosphate, as phosphorylation can affect the crystalline structure of the original cellulose researchgate.netresearchgate.netnih.govnih.gov.
Table 2 lists common characterization techniques and the information they provide:
| Technique | Information Provided | References |
| NMR (³¹P, ¹³C) | Confirmation of phosphate groups, linkage positions, regioselectivity | nih.govresearchgate.netmdpi.comrsc.orgnih.govnih.govnih.gov |
| FTIR / ATR-FTIR | Identification of functional groups (P=O, P-O-C, P-O-H), confirmation of phosphorylation | encyclopedia.pubnih.govresearchgate.netresearchgate.netresearchgate.netdigitellinc.comnih.govnih.gov |
| Raman Spectroscopy | Complementary structural analysis to IR | nih.govresearchgate.net |
| SEM | Surface morphology, fiber structure | nih.govresearchgate.nettandfonline.comresearchgate.netdigitellinc.comnih.govnih.gov |
| EDX / EDS | Elemental analysis, phosphorus distribution | tandfonline.comnih.govnih.govnih.gov |
| XRD | Crystallinity | researchgate.netresearchgate.netnih.govnih.gov |
| TGA | Thermal stability | encyclopedia.pubmdpi.comdigitellinc.comnih.gov |
| Potentiometric Titration | Degree of substitution (acidic groups) | encyclopedia.pubnih.govpjsir.orgnih.gov |
| Conductometric Titration | Degree of substitution | nih.gov |
| Elemental Analysis | Overall phosphorus content, degree of substitution | encyclopedia.pubgoogle.comnih.gov |
Spectroscopic Elucidation (e.g., FTIR, NMR, Raman)
Spectroscopic methods are crucial for confirming the successful introduction of phosphate groups and understanding the structural changes in cellulose upon phosphorylation.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is widely used to identify characteristic functional groups present in phosphorylated cellulose. The appearance of new bands or changes in existing ones confirm the grafting of phosphate groups onto the cellulose structure ncsu.edudigitellinc.comresearchgate.netrsc.orgrsc.orgrsc.org. For instance, characteristic bands assigned to the vibration of the P–O–C aliphatic bond and the bending vibration of P–OH groups indicate successful phosphorylation rsc.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹³C and ³¹P NMR, provides detailed information about the chemical environment of carbon and phosphorus atoms in cellulose phosphates. This technique can help determine the degree of substitution and the specific positions on the anhydroglucose units where phosphorylation has occurred researchgate.netrsc.org. Solid-state NMR can also reveal information about the structural anisotropy of the material researchgate.net.
Raman Spectroscopy: Raman spectroscopy complements FTIR analysis and is used to investigate the structural arrangement, crystallinity, and molecular conformations of cellulose and its derivatives rsc.orgmdpi.comscirp.orgscirp.orgmdpi.com. It can provide insights into changes in the cellulose structure upon modification and the presence of other components, such as calcium phosphate polymorphs in composite materials scirp.orgscirp.org.
Morphological and Surface Analysis (e.g., SEM, EDX, BET)
Microscopic and surface analysis techniques are employed to examine the physical form, surface characteristics, and elemental distribution of cellulose phosphates.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of cellulose phosphate materials. SEM micrographs can reveal changes in the fiber structure, surface texture, and the presence of grafted particles or coatings after phosphorylation or composite formation ncsu.edudigitellinc.commdpi.comrsc.orgrsc.orgsemanticscholar.orgmdpi.com.
Energy Dispersive X-ray (EDX) Spectroscopy: Coupled with SEM, EDX allows for the elemental analysis of the sample surface. EDX spectra and elemental mapping confirm the presence and distribution of phosphorus and other elements introduced during the phosphorylation process or present in composite materials ncsu.edumdpi.comrsc.orgrsc.orgsemanticscholar.orgmdpi.com. This is a direct method to verify the incorporation of phosphate groups.
Brunauer–Emmett–Teller (BET) Analysis: BET analysis is used to determine the specific surface area and pore characteristics of materials. Changes in the specific surface area of cellulose fibers after phosphorylation can be measured using techniques like nitrogen gas adsorption, providing information about the impact of the modification on the material's porosity mdpi.com.
Quantitative Elemental Analysis (e.g., ICP-MS)
Quantitative elemental analysis techniques are used to determine the precise elemental composition of cellulose phosphates, including the amount of phosphorus incorporated.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a sensitive technique capable of quantitative determination of trace elements, including phosphorus, in various sample matrices tandfonline.comuc.ptnih.govhpst.czanalytik-jena.comrsc.org. While specific protocols for the quantitative elemental analysis of cellulose phosphate using ICP-MS were not extensively detailed in the provided snippets, the technique's capability for phosphorus analysis is well-established in environmental and material science contexts analytik-jena.com. Other methods like ICP-OES and the Kjeldahl method have also been used for elemental analysis of phosphorylated cellulosic fibers to determine elements like phosphorus and nitrogen rsc.org.
Development of Cellulose Phosphate Derivatives for Research Applications
The unique properties of cellulose phosphates, particularly their ability to act as ion exchangers and their biocompatibility, have led to the exploration of cellulose phosphate derivatives for a variety of research applications.
Cellulose phosphates and their composites are being investigated as potential biomaterials. Their calcium binding capacity makes them interesting for applications in bone tissue engineering and dental repair, often in combination with calcium phosphate phases like hydroxyapatite (B223615) ncsu.edudigitellinc.comnih.govnih.gov.
Beyond biomedical fields, cellulose phosphate derivatives are being developed for environmental applications, such as the adsorption and removal of heavy metal ions from wastewater researchgate.netuwindsor.ca. Their ion-exchange properties are leveraged to sequester metal pollutants.
Furthermore, cellulose phosphates are being explored in drug delivery systems and as components in membranes for applications like water purification and hemodialysis nih.govnih.gov. The ability to modify cellulose allows for tailoring the properties of these materials for specific research purposes.
Mechanistic Investigations of Calcium Ion Binding by Sodium Cellulose Phosphate
Principles of Ion-Exchange Mechanism in Polymeric Systems
Polymeric ion-exchange resins, such as Sodium Cellulose (B213188) Phosphate (B84403), contain fixed charged groups along their polymer chains. In the case of Sodium Cellulose Phosphate, these are phosphate groups which, when ionized (typically in the sodium salt form), carry negative charges. These negative charges are counterbalanced by mobile cations, initially sodium ions in Sodium Cellulose Phosphate. drugfuture.com When the polymer is introduced into a solution containing other cations, an exchange can occur where the mobile sodium ions are released into the solution, and the other cations from the solution bind to the fixed phosphate groups on the polymer. medscape.comdrugfuture.commdpi.com This process is driven by the affinity of the charged groups on the polymer for the different cations in the solution and the relative concentrations of these ions. mdpi.comrsc.org The ion-exchange mechanism is based on electrostatic interactions. mdpi.comrsc.org The physical form of the ion-exchange material is generally not significantly altered during this process. mdpi.com
Molecular Interactions and Stoichiometry of Calcium Binding
The binding of calcium ions to Sodium Cellulose Phosphate involves specific molecular interactions between the divalent calcium cations and the negatively charged phosphate groups on the cellulose backbone. This interaction is primarily electrostatic, where the positively charged calcium ions are attracted to the negatively charged phosphate sites. mdpi.comrsc.org
Research indicates that Sodium Cellulose Phosphate has a calcium-binding capacity of approximately 1.8 mmol of calcium per gram of cellulose phosphate. medscape.comdrugfuture.com This figure represents the stoichiometric relationship in terms of the amount of calcium that can be bound by a given mass of the polymer. Studies on similar cellulose-based materials with carboxyl groups have suggested a 1:1 molar stoichiometry between carboxylic groups and bound Ca²⁺ ions, where one Ca²⁺ ion binds to a single carboxyl group. researchgate.net For phosphate groups, the interaction with a divalent cation like calcium would involve the electrostatic attraction between the Ca²⁺ ion and the negatively charged phosphate functionalities. The stoichiometry can be influenced by the degree of substitution of phosphate groups on the cellulose chain.
Coordination Environment of Calcium within the Cellulose Phosphate Matrix
Within the cellulose phosphate matrix, calcium ions are coordinated by the negatively charged phosphate groups. While specific detailed structural data on the coordination environment of calcium within Sodium Cellulose Phosphate is not extensively detailed in the provided snippets, studies on related calcium-containing cellulose composites and calcium phosphates offer insights. Calcium ions can form coordination complexes with oxygen atoms from phosphate groups. jim.org.cnfrontiersin.org The binding can involve the phosphate groups acting as ligands to the calcium ions. jim.org.cnfrontiersin.org The cellulose structure itself, particularly hydroxyl groups, might also play a role in the coordination sphere of calcium ions, especially in aqueous environments, although the primary binding sites in Sodium Cellulose Phosphate are the phosphate groups. frontiersin.orgnih.gov The formation of these coordination compounds contributes to the fixation of calcium within the polymer matrix. jim.org.cn
Affinity and Selectivity for Divalent Cations
Sodium Cellulose Phosphate exhibits a strong affinity for divalent cations. wikipedia.orgdrugfuture.com Its primary function revolves around binding calcium ions effectively. wikipedia.orgmedscape.comdrugfuture.com However, it is not entirely selective for calcium and can also bind other divalent intestinal cations, notably magnesium. wikipedia.orgdrugfuture.com The binding capacity for calcium is a key characteristic, reported to be at least 1.8 mmol per gram. drugfuture.com
Studies on ion exchange materials, including modified cellulose, suggest that selectivity for different ions is influenced by factors such as the charge density of the polymer, the hydrated radii of the ions, and the specific functional groups present. rsc.orgnih.gov While Sodium Cellulose Phosphate is effective at binding divalent cations, its selectivity profile among different divalent ions can be a critical consideration, particularly in environments containing a mixture of cations.
Influence of Physicochemical Parameters on Binding Dynamics
The efficiency and extent of calcium binding by Sodium Cellulose Phosphate are influenced by various physicochemical parameters of the surrounding environment, including pH and ionic strength, as well as the presence of competing ions.
Effects of pH and Ionic Strength on Calcium Binding
The pH of the solution significantly affects the ionization state of the phosphate groups on the cellulose backbone. Phosphate groups can undergo protonation or deprotonation depending on the pH, which in turn affects their negative charge density and thus their ability to bind positively charged calcium ions. Generally, at higher pH values, the phosphate groups are more deprotonated, leading to a higher negative charge and potentially increased electrostatic attraction for calcium ions. Conversely, at lower pH, increased protonation can reduce the number of available binding sites for calcium. nih.gov Studies on other phosphate-containing materials and ion exchange resins have shown that pH plays a crucial role in metal ion binding, with optimal binding often occurring within specific pH ranges. mdpi.comnih.govresearchgate.netresearchgate.net
Ionic strength, which is related to the total concentration of ions in the solution, can also influence calcium binding. Higher ionic strength can lead to increased competition for binding sites on the polymer surface by other cations present in the solution. nih.gov Additionally, a high concentration of counterions can screen the charges on both the polymer and the calcium ions, potentially reducing the electrostatic attraction between them. nih.gov However, in some cases, the presence of certain ions at specific concentrations can also influence the conformation of the polymer chains, indirectly affecting the accessibility of binding sites. Research on carboxymethyl cellulose, another cellulose derivative, has shown that the presence of Ca²⁺ ions can enhance adsorption on cellulose surfaces, and this adsorption is affected by ionic strength. nih.gov
Competitive Binding of Other Ions (e.g., Magnesium, Aluminum, Copper, Strontium, Barium)
Sodium Cellulose Phosphate is known to bind other divalent cations in addition to calcium, including magnesium. wikipedia.orgdrugfuture.com This competitive binding is an important factor to consider, as the presence of other cations can reduce the amount of calcium bound by the polymer. The affinity of Sodium Cellulose Phosphate for different ions varies, and the binding of calcium can be affected by the concentration and binding strength of competing ions. wikipedia.orgncsu.eduresearchgate.net
Studies on the binding of metal ions to various materials, including cellulose-based adsorbents, have investigated the competitive binding of ions such as magnesium, aluminum, copper, strontium, and barium. wikipedia.orgnih.govncsu.eduresearchgate.netmdpi.com The selectivity of an ion exchanger for a particular ion in the presence of others is determined by the relative affinities of the binding sites for each ion. For example, some ion exchange materials may preferentially bind divalent over monovalent cations or exhibit different affinities among various divalent ions based on factors like hydrated radius or the nature of the chelating groups. rsc.orgnih.gov Research indicates that while Sodium Cellulose Phosphate binds magnesium, supplemental magnesium may be required when using Sodium Cellulose Phosphate because it binds intestinal magnesium as well as calcium, potentially leading to magnesium depletion. medscape.comdrugfuture.com The binding of other ions like aluminum, copper, strontium, and barium by Sodium Cellulose Phosphate would similarly depend on the polymer's affinity for these ions relative to calcium and their respective concentrations in the solution. wikipedia.orgnih.govncsu.eduresearchgate.netmdpi.com Some studies on different cation exchange materials have shown preferential binding for certain transition metal ions over alkaline earth metals like calcium and magnesium. researchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Sodium Cellulose Phosphate | 9038-41-9 |
| Calcium Chloride | 5284359 |
| Magnesium Chloride | 5280704 |
| Aluminum Chloride | 24851 |
| Copper(II) Chloride | 6619 |
| Strontium Chloride | 24502 |
| Barium Chloride | 25204 |
| Sodium Phosphate Dibasic | 24203 |
| Calcium Carbonate | 10112 |
| Magnesium Carbonate | 11029 |
Data Table Example (Illustrative - based on search findings, specific to calcium binding capacity)
An illustrative table structure based on the type of data discussed could be:
| Parameter | Condition 1 Value | Condition 2 Value | Notes |
| Calcium Binding Capacity | > 1.8 mmol/g | - | Reported minimum capacity drugfuture.com |
| Magnesium Binding | Present | - | Competes with calcium binding wikipedia.orgdrugfuture.com |
| Influence of pH | Significant | - | Affects ionization of phosphate groups |
| Influence of Ionic Strength | Significant | - | Affects competition and charge screening |
Further detailed research findings on the exact stoichiometry under varying conditions and comprehensive selectivity data across a wide range of competing ions would require access to specific experimental studies.
Preclinical and in Vitro Research Applications of Sodium Cellulose Phosphate
In Vitro Models for Investigating Calcium Sequestration
In vitro studies using sodium cellulose (B213188) phosphate (B84403) provide controlled environments to analyze its calcium-binding properties and mechanisms. These models are crucial for understanding the fundamental interactions between the compound and calcium ions in various aqueous systems.
Quantitative Assays for Binding Capacity and Kinetics
Quantitative assays are employed to determine the calcium binding capacity and kinetics of sodium cellulose phosphate. These studies typically involve incubating the cellulose phosphate material with solutions containing known concentrations of calcium ions and then measuring the reduction in free calcium concentration. Methods such as colorimetric calcium assays or using calcium-selective electrodes are utilized to quantify the bound calcium. lu.sed-nb.info
Research has explored the binding capacity of modified cellulose materials, including those with incorporated phosphate groups, for various substances, including metal ions like calcium. Studies on phosphated biopolymers derived from cellulose have shown their adsorption capabilities, which are influenced by factors such as pH. researchgate.net The binding capacity can be assessed by measuring the decrease in free calcium concentration in the solution after incubation with the cellulose phosphate. lu.se
Studies on Soluble Calcium Removal from Aqueous Systems
Sodium cellulose phosphate is investigated for its effectiveness in removing soluble calcium from aqueous systems. This application is particularly relevant in areas such as water treatment and in vitro simulations of biological processes where controlling calcium concentration is necessary. Studies demonstrate that modified cellulose materials, including those with phosphate groups, can adsorb ions from aqueous solutions. nih.govnih.gov The efficiency of calcium removal can be influenced by factors such as the amount of cellulose phosphate used, contact time, and pH of the solution. nih.govnih.gov
Research on phosphate adsorption from aqueous solutions using modified cellulose materials, such as cellulose acetate (B1210297) nanofibers modified with graphene oxide/sodium dodecyl sulphate, provides insights into the factors affecting ion removal, including pH and contact time. nih.gov While these studies focus on phosphate removal, the principles of adsorption and the influence of material properties and solution chemistry are relevant to understanding calcium removal by sodium cellulose phosphate. Studies have shown that the adsorption capacity can be determined by analyzing the concentration of the target ion remaining in the solution after equilibrium is reached. nih.gov
In Vivo Animal Models for Calcium Metabolism Research
Utilization in Induced Calcium Depletion and Repletion Paradigms
Sodium cellulose phosphate is used in animal models to induce calcium depletion and subsequently study repletion paradigms. By binding to dietary calcium in the gastrointestinal tract, it reduces calcium absorption, leading to a state of calcium depletion. wikipedia.org This allows researchers to investigate the physiological responses to low calcium availability and the mechanisms involved in restoring calcium balance during repletion with or without the presence of the binding agent. Studies involving dietary calcium restriction in animal models, such as rats and sheep, have been conducted to understand the effects on calcium metabolism and bone health. researchgate.netoup.com These models can be adapted to incorporate sodium cellulose phosphate as a tool to control intestinal calcium absorption.
Research in sheep has explored the effects of calcium and phosphorus depletion and repletion on various physiological parameters, including calcium kinetics and bone content. researchgate.net Such studies provide a framework for utilizing calcium-binding agents like sodium cellulose phosphate to manipulate dietary calcium availability and study the subsequent metabolic changes.
Impact on Systemic and Organ-Specific Calcium Homeostasis in Animal Studies
Animal studies investigate the impact of sodium cellulose phosphate on systemic and organ-specific calcium homeostasis. By reducing intestinal calcium absorption, sodium cellulose phosphate can influence serum calcium levels and affect calcium handling by organs such as the kidneys and bone. wikipedia.org Research in animal models, including mice and goats, has examined the regulation of calcium and phosphate homeostasis and the factors that can disrupt it. plos.orgfrontiersin.org
Studies have shown that interventions affecting calcium metabolism can influence urinary calcium excretion and the formation of calcium-containing deposits in the kidneys of animal models. plos.org While direct studies specifically detailing the organ-specific impact of sodium cellulose phosphate in various animal models were not extensively found, the known mechanism of action (binding intestinal calcium) suggests its use in studies examining the compensatory mechanisms of calcium homeostasis in response to reduced calcium availability. Research on calcium and phosphorus metabolism in different animal species highlights the complex interplay of hormones and organ function in maintaining mineral balance. frontiersin.orgmsdvetmanual.com
Research on Interactions with Biological Macromolecules (excluding human clinical trials)
Beyond its primary role in calcium binding, research has also explored the interactions of modified cellulose, including phosphorylated forms, with other biological macromolecules in preclinical settings. These studies are important for understanding potential broader effects and applications.
Studies on modified cellulose materials have investigated their interactions with various substances, including organic contaminants and proteins. lu.seresearchgate.net For example, research on phosphated biopolymers derived from cellulose has examined their adsorption of organic pollutants. researchgate.net While specific detailed research findings on the interaction of sodium cellulose phosphate with a wide range of biological macromolecules (excluding those directly related to its therapeutic use in humans) were not prominently featured in the search results, the general properties of modified cellulose as a material capable of interacting with various compounds through adsorption and other mechanisms are established in the literature. acs.org
Research into the calcium binding capacity of proteins, for instance, utilizes methods that could potentially be adapted to study interactions between calcium-bound sodium cellulose phosphate and proteins in vitro. lu.se The use of cellulose-based materials in various biomedical applications, such as tissue engineering scaffolds and drug delivery systems, also suggests potential interactions with biological macromolecules in those contexts, although specific details regarding sodium cellulose phosphate in this regard were not extensively provided. frontiersin.orguliege.beacs.org
Modulation of Intestinal Calcium Absorption in Animal Models
Preclinical research in animal models has demonstrated the capacity of Sodium Cellulose Phosphate to modulate intestinal calcium absorption. As a non-absorbable ion-exchange resin, Sodium Cellulose Phosphate operates within the gastrointestinal tract, where it exchanges its sodium ions for divalent cations present in ingested food. nih.govdrugfuture.com This binding primarily targets calcium ions, forming a non-absorbable complex that is subsequently excreted in the feces. drugfuture.com
Influence on Renal Excretion of Ions (e.g., Phosphate, Oxalate (B1200264), Magnesium) in Animal Studies
The primary action of Sodium Cellulose Phosphate in binding intestinal calcium has indirect effects on the handling and excretion of other ions, notably phosphate, oxalate, and magnesium. By reducing the availability of free calcium in the intestinal lumen, Sodium Cellulose Phosphate can influence the formation of insoluble complexes between calcium and other anions like oxalate and phosphate.
When less calcium is available to bind with oxalate in the gut, more soluble oxalate remains, which can then be absorbed. This increased absorption of oxalate can lead to elevated levels of oxalate in the urine, a condition known as hyperoxaluria. urotoday.comipinnovative.com Similarly, Sodium Cellulose Phosphate can also bind to magnesium ions in the intestine. medscape.com This binding reduces magnesium absorption, which can result in lower levels of magnesium in the body and potentially increased urinary excretion of magnesium (hypomagnesiuria), particularly if dietary magnesium intake is not sufficient or supplemented. urotoday.comipinnovative.commedscape.com While direct animal studies specifically quantifying the changes in renal excretion of these ions following Sodium Cellulose Phosphate administration were not extensively detailed in the provided information, the reported effects on oxalate and magnesium levels in the context of its use are a consequence of its intestinal ion-binding capacity, which is established through animal and in vitro studies. urotoday.comipinnovative.commedscape.com The altered intestinal environment due to calcium binding by Sodium Cellulose Phosphate thus indirectly impacts the systemic balance and subsequent renal handling of these other ions.
Bioactivity and Mineralization in Simulated Physiological Environments
Phosphorylated cellulose materials, including forms related to Sodium Cellulose Phosphate, have demonstrated significant bioactivity and the ability to induce mineralization in simulated physiological environments. Studies conducted using simulated body fluid (SBF), a solution designed to mimic the ion concentrations of human blood plasma, have shown that phosphorylated cellulose can promote the formation of calcium phosphate layers on its surface. researchgate.nettennessee.eduresearchgate.netmdpi.comfrontiersin.org
Unlike unmodified cellulose, which may not mineralize under acellular simulated physiological conditions, phosphorylated cellulose has been observed to induce the formation of a calcium phosphate layer. researchgate.net This mineralization process can lead to the deposition of calcium-deficient hydroxyapatite (B223615), a mineral similar to the inorganic component of bone. tennessee.edumdpi.com The formation of apatite has been observed on the surfaces of cellulose phosphate materials after immersion in SBF. researchgate.net This intrinsic ability to facilitate calcium phosphate deposition in a biomimetic environment highlights the potential of phosphorylated cellulose materials in applications such as bone tissue engineering and regenerative medicine, where the induction of mineralization is desired. mdpi.comfrontiersin.org The interaction between the phosphate groups on the cellulose backbone and the ions in the simulated physiological fluid drives the nucleation and growth of these mineral phases. researchgate.nettennessee.eduresearchgate.netmdpi.com
Computational and Theoretical Modeling in Cellulose Phosphate Research
Molecular Dynamics Simulations of Ion-Polymer Adsorption
Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of ions and polymers in solution and at interfaces. In the context of cellulose (B213188) phosphate (B84403), MD simulations can provide insights into the adsorption mechanisms of calcium ions onto the polymer surface. Studies on similar anionic polymers like poly(amino acids) have shown that the adsorption of divalent ions such as Ca²⁺ can lead to significant changes in polymer conformation, including chain size reduction at low concentrations nih.gov. As the concentration increases, electrostatic repulsion between adsorbed ions can cause partial recovery of chain size nih.gov.
MD simulations allow for the analysis of ion distribution and the formation of "calcium bridges" between charged groups on the polymer chains nih.gov. The choice of force field parameters in MD simulations is critical for accurately representing the interactions between ions and oxygen atoms, as demonstrated by studies where adjustments to parameters improved agreement with experimental data nih.gov. Simulations can reveal the influence of factors like side chain length on the conformational changes induced by ion adsorption nih.gov.
Furthermore, MD simulations have been used to study the adsorption of various substances, including surfactants and polymers, onto mineral surfaces like calcite (calcium carbonate), which shares some chemical similarities with calcium-containing systems relevant to cellulose phosphate interactions researchgate.netmdpi.commdpi.com. These simulations highlight the importance of electrostatic interactions between functional groups on the polymer (such as amide and carboxyl groups) and the mineral surface mdpi.com. Cations can act as bridging agents, enhancing the adsorption of anionic polymers onto surfaces, although increasing pH and charge density can also introduce repulsive forces mdpi.com. The interplay between salt bridging and charge screening mechanisms governs the impact of salinity on adsorption mdpi.com.
MD simulations can also provide molecular-scale insights into the interactions between calcium ions and cellulose-binding proteins, revealing the role of electrostatic interactions in calcium binding pockets in modulating mechanostability nih.gov. Theoretical studies utilizing Monte Carlo and MD simulations have also been employed to investigate the adsorption affinity of materials like hydroxyapatite (B223615)/cellulose nanocomposites for substances like methylene (B1212753) blue, indicating strong interactions based on negative adsorption energy values nih.gov.
The adsorption of carboxymethylcellulose (CMC), an anionic cellulose derivative, on cellulose surfaces in the presence of calcium ions has also been investigated using techniques like Quartz Crystal Microbalance with Dissipation (QCM-D) correlated with dynamic light scattering and theoretical models acs.org. These studies suggest that calcium ions can facilitate multichain association of CMC and that adsorption at high calcium concentrations may be driven by changes in solution properties that reduce polymer-solvent interactions acs.org. An entropy-driven mechanism involving the release of water from the cellulose surface has also been suggested for CMC adsorption acs.org.
Data from MD simulations can include details on:
Polymer conformational changes upon ion binding.
Spatial distribution of ions around the polymer.
Formation and dynamics of ion bridges.
Interaction energies between ions and polymer functional groups.
While specific data tables for cellulose phosphate-calcium MD simulations were not directly found in the snippets, research on similar systems provides a strong basis for the types of data generated. For instance, studies on polyacrylamide adsorption on calcite analyze interaction energies and polymer conformation mdpi.commdpi.com.
Theoretical Frameworks for Predicting Calcium Binding Sites and Affinity
Theoretical frameworks and computational algorithms are developed to predict calcium binding sites and their affinities in various systems, including proteins and potentially extended to polymers like cellulose phosphate. Statistical analysis of known calcium binding sites in proteins provides reference values for geometric and chemical features such as distances, angles, coordination numbers, and ligand types gsu.edu. These analyses reveal differences between various calcium-binding motifs gsu.edu.
Computational methods, including graph-theory based and geometry-based approaches, have been developed to detect calcium-binding sites in proteins with high accuracy mdpi.comnih.gov. These algorithms often utilize structural parameters as distinguishing factors between binding and non-binding sites nih.gov. For example, one approach extracts oxygen ions from protein structures and identifies potential binding sites based on clusters of oxygen ions linked by edges if their distance is below a cutoff value nih.gov.
Predicting binding affinity is a more complex task. Some algorithms can coarsely predict binding affinity based on the energy-optimized placement of calcium ions, helping to distinguish between low and high-affinity sites nih.gov. Quantitative structure-adsorption relationship (QSAR) models, such as the linear free energy relationship (LFER) model, have been developed to predict adsorption affinity values for the interaction of cellulose with micropollutants researchgate.net. These models incorporate molecular descriptors such as excess molar refraction, polar interaction, molecular volume, and charge-related terms researchgate.net. An LFER model developed for microcrystalline cellulose predicting adsorption affinity values achieved an R² of 0.895 researchgate.net.
Isotherm models, such as Langmuir, Freundlich, and Sips models, are also used to describe adsorption equilibrium and determine maximum adsorption capacities and binding constants tandfonline.comcopernicus.org. These models provide a theoretical framework for understanding the adsorption process based on experimental data copernicus.org.
Theoretical computations, including density functional theory (DFT) calculations, can complement experimental results to understand adsorption mechanisms, such as the importance of calcium cation bridging for anionic surfactant adsorption on surfaces researchgate.net.
Data generated from theoretical frameworks can include:
Predicted calcium binding site locations.
Predicted binding affinities or energies.
Key structural or chemical features contributing to binding.
Parameters for adsorption isotherm models (e.g., maximum capacity, binding constants).
| Model Type | Application | Key Output | Predictive Power (Example R²) |
|---|---|---|---|
| QSAR (LFER) | Predicting adsorption affinity on cellulose | Adsorption affinity values | 0.895 researchgate.net |
| Isotherm Models | Describing adsorption equilibrium (e.g., phosphate on modified cellulose) | Maximum adsorption capacity, binding constants | R² values for model fit copernicus.org |
| Geometry/Graph-based | Predicting calcium binding sites in proteins | Predicted binding site locations | Sensitivity ~90%, Selectivity ~80% (for protein datasets) gsu.edu |
Integration with Multi-Scale Computational Models of Cellular Calcium Dynamics
Cellular calcium dynamics involve processes occurring across multiple spatial and temporal scales, from nanodomains around individual ion channels to the whole cell and even tissue level nih.govsoton.ac.uk. Multi-scale computational modeling aims to integrate models representing these different scales to gain a more complete understanding of cellular processes soton.ac.ukacs.org.
While direct studies integrating cellulose phosphate's calcium binding properties into multi-scale models of cellular calcium dynamics were not explicitly found in the provided snippets, the principles of multi-scale modeling are highly relevant. Cellulose phosphate, if used in a biological context (e.g., as a biomaterial or therapeutic agent), would interact with calcium ions within the complex environment of a cell or tissue.
Different modeling techniques are employed at various scales in multi-scale simulations. These can range from atomistic models like MD for molecular interactions to continuum models based on partial differential equations for simulating diffusion and reaction processes at the cellular level acs.org. Integrating these scales can be achieved through various coupling strategies, such as passing output from a smaller-scale model as input to a larger-scale model acs.org.
Multi-scale modeling is essential for translating insights gained from atomic-level simulations of calcium-cellulose phosphate interactions to predict their impact on cellular functions regulated by calcium signaling nih.govsoton.ac.uk. This could involve modeling how the presence of cellulose phosphate affects calcium buffering capacity, the shape and propagation of calcium waves, or the activation of calcium-dependent proteins within a cell nih.gov.
The development of multi-scale models for cellular calcium handling is an active area of research, particularly in excitable cells like cardiomyocytes, where precise calcium regulation is crucial for function nih.gov. These models are becoming increasingly sophisticated, incorporating detailed cellular structures and heterogeneity nih.gov.
Machine Learning Applications in Elucidating Ion-Binding Mechanisms in Polymer Systems
Machine learning (ML) techniques are increasingly being applied in computational chemistry and materials science to analyze complex data, identify patterns, and make predictions, including in the context of ion binding to polymer systems ims.ac.jpbiorxiv.orgresearchgate.netcam.ac.ukacs.org.
In the realm of ion binding, ML models can be trained on datasets of known ion-polymer interactions to predict binding affinities or identify key features of the polymer or ion that govern binding biorxiv.orgacs.org. For calcium binding to proteins, ML models have been developed to predict binding affinity based on features derived from molecular dynamics simulations and evolutionary information biorxiv.org. These models can achieve high accuracy in predicting binding free energies biorxiv.org.
ML can assist in analyzing large datasets generated from high-throughput simulations or experiments to identify correlations between polymer structure, environmental conditions (e.g., pH, ion concentration), and ion binding behavior researchgate.net. This can help elucidate the underlying mechanisms of ion adsorption researchgate.net.
For polymer systems, ML can be used to:
Predict ion binding affinities for new polymer structures without conducting extensive simulations or experiments biorxiv.orgacs.org.
Identify the most important molecular descriptors or structural features that influence ion binding researchgate.netresearchgate.net.
Classify polymers based on their ion binding properties acs.org.
Optimize polymer design for specific ion binding applications biorxiv.org.
In the broader field of biobased polymers, including cellulose derivatives, ML is being explored to enhance functionalities and optimize performance in various applications, which could extend to ion binding properties acs.org. ML, combined with computational chemistry, is also being used to understand phosphorus binding to materials like biochar, considering factors such as the type of compound, mineral surfaces, binding motifs, and pH researchgate.net.
ML models, such as Support Vector Machines (SVM), have been used in conjunction with QSPR models to classify protein binding behavior on materials like hydroxyapatite and predict protein affinity acs.org. These models can achieve high accuracy in classification and prediction acs.org.
Data relevant to ML applications in this field includes:
Datasets of polymer structures and their experimentally determined or simulation-derived ion binding properties (e.g., affinity, capacity).
Molecular descriptors characterizing the polymer and ions.
Results from simulations (e.g., interaction energies, distances).
| Machine Learning Technique | Application in Ion-Polymer Binding | Potential Output |
|---|---|---|
| Supervised Learning (e.g., SVM, Regression) | Predicting binding affinity, classifying binding behavior biorxiv.orgacs.orgacs.org | Predicted affinity values, classification categories |
| Feature Selection | Identifying key molecular descriptors for binding researchgate.netresearchgate.net | Ranked list of important features |
| Clustering | Grouping polymers based on binding characteristics | Identification of distinct binding profiles |
Future Directions and Emerging Paradigms in Cellulose Phosphate Research
Novel Cellulose (B213188) Phosphate-Based Materials for Advanced Research Tools
The unique chemical structure of cellulose phosphate (B84403), featuring phosphate groups grafted onto the cellulose backbone, allows for the development of novel materials with tailored properties for advanced research applications. Phosphorylated cellulose fibers, for instance, have shown promise in applications such as composites, flame retardant materials, and filters for heavy metal removal due to their chelating and metal-adhesion properties. d-nb.info The introduction of phosphate groups enhances properties not typically found in native cellulose. d-nb.info
Research is exploring the creation of hybrid materials by combining cellulose phosphate with other substances. A novel approach involves preparing cellulose phosphate from oil palm biomass for potential use as biomaterials. nih.gov Such modified cellulose exhibits biocompatibility and the ability to induce the formation of apatite nuclei, suggesting its potential in biomedical applications. nih.gov Furthermore, cellulose phosphate derived from oil palm empty fruit bunches (OPEFB-CP) is being investigated as a reinforcement material for glass in fabricating scaffold composites, aiming for materials that degrade together. acs.org
The functionalization of cellulose with calcium phosphate has led to the development of hybrid materials with attractive physicochemical properties for applications like bone regeneration, drug delivery, dental repair, and adsorption. tennessee.edumdpi.com Studies on cellulose/calcium phosphate hybrid materials highlight the potential of combining the properties of calcium phosphate with those of cellulose to create smart materials. tennessee.edumdpi.com
Exploration of Bio-Inspired Design Principles for Ion Scavenging Materials
The natural world provides significant inspiration for designing materials with specific functionalities, and cellulose phosphate research is increasingly adopting bio-inspired principles, particularly for ion scavenging applications. The ability of cellulose and its derivatives to interact with ions is a key aspect of this research. For example, the hydroxyl groups of cellulose can chelate free Ca²⁺ cations, forming coordinate bonds or ion-dipole interactions. dovepress.commdpi.com Phosphate ions can then bind with calcium already associated with cellulose to form calcium phosphate. dovepress.commdpi.com
Biomimetic approaches are being employed to create materials that mimic natural biomineralization processes, such as bone formation. rsc.orgwikipedia.org This involves the controlled nucleation and growth of calcium phosphate crystals on cellulose-based scaffolds. odu.edunih.gov Research has shown that the surface chemistry of cellulose scaffolds can be manipulated to induce the formation of bioactive calcium phosphate crystals with a diffraction pattern similar to hydroxyapatite (B223615), a key component of bone. odu.edunih.govnih.gov
Studies on the effect of cellulose-based polyelectrolytes on biomimetic calcium phosphate mineralization have demonstrated that different cellulose derivatives can influence the type of calcium phosphate precipitates formed. wikipedia.org The concentration of the polymer in the reaction mixture can also affect the formation of polymer-enriched hybrid materials. wikipedia.org This highlights the potential of cellulose derivatives for the sustainable synthesis of bio-inspired hybrid materials. wikipedia.org
Advanced Mechanistic Studies on Long-Term Interactions with Biological Environments (Preclinical)
Understanding the long-term interactions of cellulose phosphate-based materials with biological environments is crucial for their successful translation to clinical applications. Preclinical studies are focusing on evaluating the biocompatibility, degradation, and integration of these materials in vivo.
While cellulose-based scaffolds have demonstrated excellent biocompatibility in preclinical studies, further investigation is needed to fully understand their long-term safety and potential immunogenicity in humans. Long-term assessments of in vivo biocompatibility, toxicity, and biodegradability are considered essential to bridge the gap between preclinical research and clinical practice. This includes using advanced animal models with extended monitoring periods.
Research is also delving into the mechanisms by which phosphorylated nanocellulose interacts with biological systems. When introduced into a biological environment, phosphorylated nanocellulose can attract calcium ions, facilitating their binding and subsequent mineralization, a process that mimics natural bone mineralization. This contributes to the development of biomimetic materials for bone tissue engineering.
Studies on cellulose composites, such as oxidized cellulose, are also examining potential long-term effects, including delayed absorption or healing complications.
Synergistic Research with Other Calcium-Modulating Agents in Preclinical Contexts
Exploring the synergistic effects of cellulose phosphate with other calcium-modulating agents in preclinical settings holds potential for enhanced therapeutic strategies. Cellulose phosphate's ability to bind calcium ions suggests its possible use in combination with other agents that influence calcium metabolism.
While the provided search results primarily focus on cellulose phosphate's intrinsic calcium-binding properties and its use in materials science and bone regeneration, some information touches upon its interaction with other ions and its physiological effects. For instance, sodium cellulose phosphate has been noted to bind with divalent intestinal cations, including magnesium, which can lead to magnesium depletion. This highlights the importance of considering the broader ion interactions when exploring synergistic approaches.
Research into cellulose-based composites for tissue engineering also involves combining cellulose with other biomaterials and bioactive agents to enhance properties and promote desired biological responses. For example, bacterial cellulose can be blended with materials like chitosan (B1678972) or gelatin to improve cell affinity and biodegradability, or functionalized with antimicrobial agents. In bone tissue engineering, combining bacterial cellulose with hydroxyapatite or calcium phosphate enhances osteoconductivity. While these examples involve combining cellulose with other materials rather than strictly synergistic drug interactions, they illustrate the principle of combining cellulose-based components with other agents to achieve enhanced outcomes in a preclinical context.
Further preclinical research is needed to specifically investigate the synergistic potential of cellulose phosphate with other calcium-modulating agents, exploring how their combined mechanisms of action might offer improved therapeutic benefits or address limitations of individual agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
